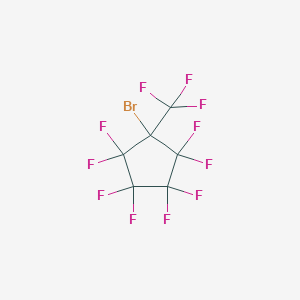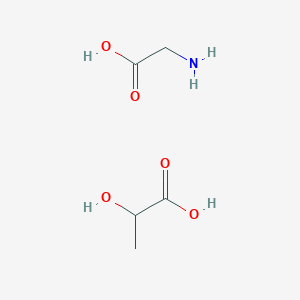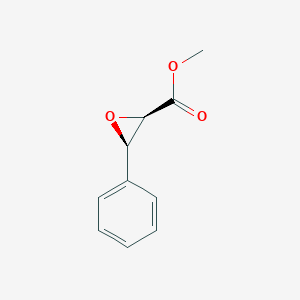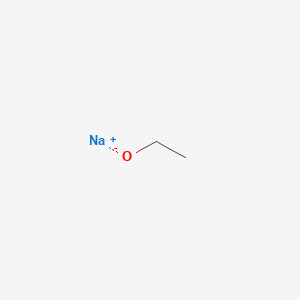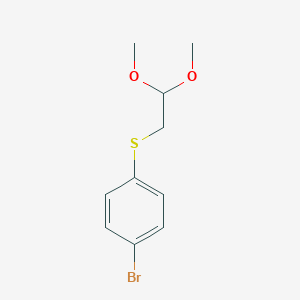
3-Formylphenylboronic acid
概要
説明
3-Formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye and as exciton-coupled CD probes for epigallocatechin gallate .
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
The molecule of 3-formylphenylboronic acid is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring but does not influence significantly the distortion of the ring . The geometry of the boronic acid group is typical .Chemical Reactions Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-formylphenylboronic acid are typical of boronic acids . The molecule is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring .科学的研究の応用
Organic Synthesis
3-Formylphenylboronic acid is used as a synthetic intermediate in organic synthesis . It is particularly important for the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases .
Conformational and Structural Studies
The compound is used in conformational, structural, vibrational, and electronic studies . Geometry optimization has been performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method .
Molecular Docking Studies
Molecular docking studies of 3-Formylphenylboronic acid have been performed with anti-apoptotic proteins . These studies help in understanding the binding affinity of the compound with these proteins .
Glucose-Sensitive Hydrogels
3-Formylphenylboronic acid is used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs such as insulin in response to an increase in glucose levels . This application is particularly relevant for the treatment of diabetes .
Inhibitor of γ-glutamyltranspeptidase
3-Formylphenylboronic acid acts as a biological inhibitor of γ-glutamyltranspeptidase . This enzyme plays a role in the growth, progression, and metastasis of tumor cells .
Boron Neutron Capture Therapy
The boron compounds, including 3-Formylphenylboronic acid, are used in boron neutron capture therapy of tumors . This is a form of radiation therapy that allows for targeted destruction of cancer cells .
Suzuki-Miyaura Coupling Reactions
3-Formylphenylboronic acid is used in Suzuki-Miyaura coupling reactions. This powerful coupling reaction allows the formation of carbon-carbon bonds between an organic boronic acid and a halide.
Fluoride-Selective Chemosignaling
3-Formylphenylboronic acid is used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye . This helps in understanding the interaction between boronic acids and fluoride ions .
作用機序
Target of Action
3-Formylphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It plays a crucial role in the Suzuki-Miyaura reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound is also used as an inhibitor of γ-glutamyltranspeptidase .
Mode of Action
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as 3-Formylphenylboronic acid, with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation then occurs, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway involving 3-Formylphenylboronic acid. This reaction is important for the synthesis of many inhibitors of serine proteases . The reaction allows the formation of complex organic compounds through the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is used as a starting material in organic synthesis , suggesting that it undergoes significant transformations in the body.
Result of Action
The primary result of the action of 3-Formylphenylboronic acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including inhibitors of serine proteases . These inhibitors can potentially slow the growth, progression, and metastasis of tumor cells .
Action Environment
The action of 3-Formylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the hydrolysis and oxidation of the organoboron reagent . Therefore, the reaction is typically carried out under an inert atmosphere .
Safety and Hazards
特性
IUPAC Name |
(3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBGZJMKTOMQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370246 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenylboronic acid | |
CAS RN |
87199-16-4 | |
| Record name | 3-Formylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-formylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The presence of the formyl group and its position on the phenyl ring significantly impacts the adsorption behavior of 3-Formylphenylboronic acid. Studies using Surface-Enhanced Raman Spectroscopy (SERS) on silver nanoparticles reveal that the molecule adsorbs to the surface, with the specific adsorption geometry influenced by the substituent position. [] This adsorption behavior is crucial for applications like sensing and catalysis.
A: 3-Formylphenylboronic acid is a planar molecule with the molecular formula C₇H₇BO₃. [] The formyl group is essentially coplanar with the benzene ring, and the boronic acid group exhibits typical geometry. Spectroscopic studies, including FT-IR, FT-Raman, and SERS, have been conducted to characterize its vibrational modes and provide insights into its structural features. []
A: Yes, 3-Formylphenylboronic acid serves as a valuable building block in organic synthesis. It can participate in Suzuki cross-coupling reactions with various aryl halides in the presence of a palladium catalyst. This reaction allows for the formation of biphenyl compounds, which are important structural motifs in pharmaceuticals and materials science. []
A: Density Functional Theory (DFT) calculations have been performed to investigate the conformational, vibrational, and electronic properties of 3-Formylphenylboronic acid. [] These calculations help understand its molecular structure, electronic distribution, and potential reactivity.
A: While not directly demonstrated in the provided articles, 3-Formylphenylboronic acid's application in materials science, particularly for developing fluorescent probes, is implied. The research highlights the use of its close analog, 4-formylphenylboronic acid, in creating Boron-Nitrogen codoped Carbonized Polymer Dots (BN-CPDs) for pH sensing and trace water detection. [] Given the structural similarities and reactivity, 3-Formylphenylboronic acid could potentially be explored for similar applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



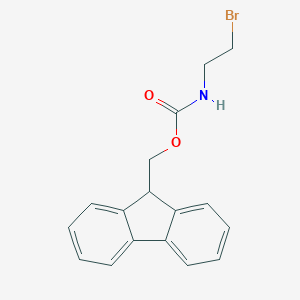
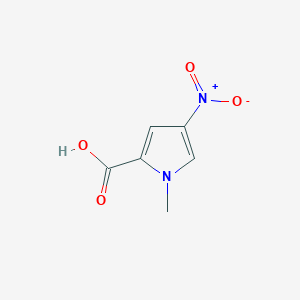
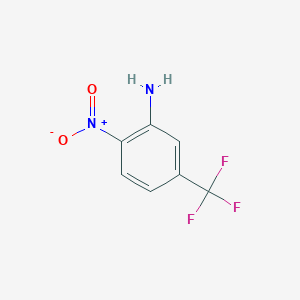

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
